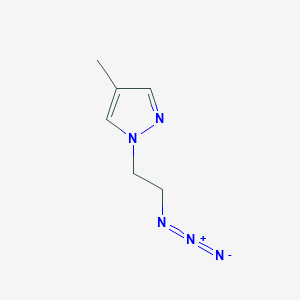

1-(2-azidoethyl)-4-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-azidoethyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-6-4-9-11(5-6)3-2-8-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKNXAFUPYASRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with analogs:

Preparation Methods

N-Alkylation of Pyrazoles with Azidoethyl Transfer Reagents

A highly effective and standardized method for preparing 1-(2-azidoethyl)-substituted azoles, including pyrazoles, is through N-alkylation using azidoethyl transfer reagents in the presence of a base in polar aprotic solvents.

-

- The unsubstituted pyrazole is dissolved in dimethylformamide (DMF).

- Potassium carbonate (K2CO3) is used as a base (typically 1.5 equivalents).

- The azidoethyl transfer reagent (e.g., 2-azidoethyl halides or sulfonates) is added.

- The mixture is heated at around 90 °C for approximately 16 hours.

-

- This method yields 1-(2-azidoethyl)pyrazoles with high selectivity and purity.

- No significant formation of other isomers (such as N2-alkylated pyrazoles) is observed.

- The reaction is applicable to various azoles, including pyrazoles, imidazoles, triazoles, and tetrazoles, demonstrating versatility.

Reference Reaction Scheme:

$$

\text{Pyrazole} + \text{2-azidoethyl transfer reagent} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 90^\circ C, 16h} \text{1-(2-azidoethyl)pyrazole}

$$

This protocol was reported with detailed experimental conditions and reproducible yields, confirming its robustness for synthesizing N-1 azidoethyl pyrazole derivatives.

Synthesis of 4-Methylpyrazole Precursors

The 4-methyl substitution on the pyrazole ring is typically introduced before azidoethylation by classical pyrazole synthesis methods, such as:

-

- Reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

- For example, methylhydrazine condenses with β-diketones or chalcones under acidic or catalytic conditions to form 4-methyl-substituted pyrazoles.

- Optimization with aprotic dipolar solvents (DMF, NMP) and acid additives (HCl) can improve yields and regioselectivity.

Combined Strategy for 1-(2-azidoethyl)-4-methyl-1H-pyrazole

A typical synthetic route to the target compound involves:

Synthesis of 4-methyl-1H-pyrazole:

- Cyclocondensation of methylhydrazine with appropriate diketones or ketoesters to install the 4-methyl group on the pyrazole ring.

N-1 Alkylation with 2-azidoethyl Reagents:

- The 4-methylpyrazole is then subjected to N-alkylation using 2-azidoethyl halides or sulfonates under the conditions described above (DMF, K2CO3, 90 °C, 16 h).

This two-step approach ensures regioselective installation of both the methyl group at C-4 and the azidoethyl group at N-1.

Data Table Summarizing Preparation Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-Methylpyrazole synthesis | Methylhydrazine + β-diketone, acid catalyst | DMF / NMP | Ambient | Several h | 70–90 | Optimized with HCl to improve yield |

| N-1 Azidoethylation | 4-methylpyrazole + 2-azidoethyl halide + K2CO3 | DMF | 90 °C | 16 h | 75–85 | High regioselectivity, no isomers |

Research Findings and Advantages

- The N-alkylation method using azidoethyl transfer reagents is highly reproducible and scalable.

- Use of potassium carbonate as a mild base avoids decomposition of the azide group.

- The polar aprotic solvent DMF facilitates nucleophilic substitution without side reactions.

- The method avoids harsh conditions, preserving sensitive functional groups.

- The azidoethyl group serves as a versatile handle for further "click chemistry" modifications, expanding the utility of the synthesized pyrazole derivatives.

Additional Notes

- Alternative methods such as 1,3-dipolar cycloaddition of diazo compounds or in situ formation of carbonyl intermediates can be used for pyrazole ring formation but are less direct for installing the azidoethyl substituent specifically.

- The azidoethylation step is critical and must be carefully controlled to avoid side reactions such as azide decomposition or multiple alkylations.

- Purification typically involves column chromatography to isolate the pure this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(2-azidoethyl)-4-methyl-1H-pyrazole, and how can reaction conditions be systematically optimized?

The synthesis typically involves introducing the azidoethyl group to a pyrazole core. A validated method involves nucleophilic substitution of 4-methyl-1H-pyrazole derivatives with 2-azidoethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile at 50–80°C . Yield optimization can employ Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs help identify critical parameters, while response surface methodology (RSM) refines optimal conditions .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., azidoethyl and methyl group integration).

- FTIR : Detection of the azide (N₃) stretch near 2100 cm⁻¹ and pyrazole ring vibrations.

- Elemental Analysis : Matching experimental vs. theoretical C, H, and N percentages (±0.3% tolerance).

- Mass Spectrometry (HRMS) : To verify molecular weight (C₆H₈N₅, theoretical 150.18 g/mol).

Cross-validation using these methods ensures structural accuracy and purity .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or predict reactivity in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as azide group reactivity in click chemistry (e.g., strain-promoted cycloadditions). Molecular docking studies predict binding affinities for biological targets (e.g., enzymes with nucleophilic residues). Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) to screen derivatives for enhanced stability or solubility .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

Discrepancies (e.g., unexpected reaction pathways or spectroscopic deviations) require:

- Replication : Verify experimental conditions and purity.

- Sensitivity Analysis : Test computational parameters (basis sets, solvent models).

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities.

- Mechanistic Studies : Probe intermediates via in-situ FTIR or trapping experiments .

Q. What strategies optimize the compound’s stability for long-term storage or biological assays?

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., azide decomposition >100°C).

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Hygroscopicity : Use desiccants (e.g., silica gel) for azide-containing compounds, as moisture accelerates degradation .

Q. How can researchers leverage the azide group for targeted applications like bioconjugation or material science?

The azide enables click chemistry (e.g., CuAAC with alkynes) for:

- Bioconjugation : Link to biomolecules (e.g., proteins, DNA) via strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity.

- Polymer Functionalization : Incorporate into hydrogels or dendrimers for drug delivery.

Reaction efficiency depends on solvent (e.g., aqueous vs. organic) and catalyst (e.g., Cu(I)/TBTA) .

Q. What methodologies assess the compound’s potential toxicity or environmental impact?

- In-Vitro Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293).

- Ecotoxicology : Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines).

- Degradation Studies : HPLC/MS to track breakdown products under UV light or microbial action .

Methodological Recommendations

- Synthetic Reproducibility : Pre-dry solvents and reagents (e.g., molecular sieves for DMF).

- Safety Protocols : Handle azides in fume hoods; avoid metal contact to prevent explosive decomposition .

- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm novel derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.